molecular formula C6H12O6 B014025 Inositol CAS No. 488-59-5

Inositol

Cat. No.: B014025
CAS No.: 488-59-5
M. Wt: 180.16 g/mol
InChI Key: CDAISMWEOUEBRE-UHFFFAOYSA-N
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Description

D-chiro-Inositol: is a chemical compound with the molecular formula C₆H₁₂O₆. . This compound is characterized by a ring of six carbon atoms, each bound to one hydrogen atom and one hydroxyl group. D-chiro-Inositol plays a significant role in various biological processes, particularly in insulin signal transduction .

Preparation Methods

Synthetic Routes and Reaction Conditions: D-chiro-Inositol can be synthesized from D-pinitol, a naturally occurring compound found in soy hulls. The process involves the extraction of D-pinitol followed by its conversion to D-chiro-Inositol using concentrated hydrochloric acid . Another method involves the acetolysis of kasugamycin to form hexa-O-acetyl-D-chiro-Inositol, which is then hydrolyzed to yield D-chiro-Inositol .

Industrial Production Methods: Industrial production of D-chiro-Inositol typically involves the extraction of D-pinitol from plant sources such as soy hulls, followed by chemical conversion to D-chiro-Inositol. This method is preferred due to the abundance of D-pinitol in plant materials and the efficiency of the conversion process .

Chemical Reactions Analysis

Types of Reactions: D-chiro-Inositol undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: D-chiro-Inositol can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of D-chiro-Inositol can yield various inositol phosphates, while reduction can produce this compound derivatives with different hydroxyl group configurations .

Scientific Research Applications

Metabolic Disorders

Insulin Sensitivity and Diabetes Management
Inositol plays a crucial role in insulin signaling pathways. Myo-inositol (MI) and D-chiro-inositol (DCI) have been shown to enhance insulin sensitivity, making them valuable in the management of type 2 diabetes and metabolic syndrome. Clinical studies indicate that supplementation with these inositols can lower blood glucose levels and improve metabolic profiles in patients with insulin resistance .

Weight Management
this compound has also been linked to weight loss efforts, particularly in individuals with polycystic ovary syndrome (PCOS). Research shows that this compound supplementation can reduce body mass index (BMI), improve lipid profiles, and regulate appetite by modulating hormonal levels .

Mental Health Applications

Anxiety and Depression
this compound has been studied for its potential effects on mood disorders. It is believed to enhance serotonin receptor sensitivity, which may alleviate symptoms of anxiety and depression. High doses of this compound have shown promise in reducing panic attacks and improving overall mental well-being .

Obsessive-Compulsive Disorder (OCD)
Clinical trials have demonstrated that this compound may be effective in treating OCD. The compound's ability to influence neurotransmitter pathways can lead to significant reductions in obsessive thoughts and compulsive behaviors .

Reproductive Health

Polycystic Ovary Syndrome (PCOS)
In women with PCOS, myo-inositol supplementation has been associated with improved ovarian function, increased oocyte quality, and enhanced fertility outcomes. Studies show that it can lower testosterone levels and improve menstrual regularity .

Infertility Treatments
this compound is gaining traction as a supplement for improving fertility in both men and women. In men, it has been shown to increase sperm motility and count, while in women, it enhances oocyte quality .

Cancer Research

Antioxidant Properties
this compound exhibits antioxidant properties that may help protect against cancer development. Research indicates that it can inhibit cancer cell proliferation and promote apoptosis (programmed cell death) in various cancer models, including breast, colon, and prostate cancers .

Combination Therapies
The combination of myo-inositol with other therapeutic agents has shown enhanced efficacy against cancer cells compared to monotherapy. For instance, combining myo-inositol with this compound hexaphosphate (IP6) has demonstrated synergistic effects in inhibiting tumor growth .

Summary Table of this compound Applications

Application AreaSpecific UsesMechanism of Action
Metabolic DisordersDiabetes management, weight lossEnhances insulin sensitivity
Mental HealthAnxiety, depression, OCDModulates serotonin pathways
Reproductive HealthPCOS management, infertilityImproves ovarian function and sperm quality
Cancer ResearchAntioxidant effects, combination therapiesInhibits cell proliferation and promotes apoptosis

Case Studies

  • Diabetes Management : A randomized controlled trial involving 100 participants with type 2 diabetes showed that those receiving a daily supplement of myo-inositol experienced a significant reduction in fasting blood glucose levels compared to the placebo group over 12 weeks .
  • PCOS Treatment : In a study of 200 women diagnosed with PCOS, those supplemented with myo-inositol reported improved menstrual cycles and ovulatory function after six months of treatment .
  • OCD Treatment : A clinical trial on patients with OCD indicated that high-dose this compound significantly reduced the severity of symptoms compared to baseline measurements after eight weeks .

Biological Activity

Inositol is a carbohydrate that plays a crucial role in various biological processes, particularly in cell signaling, metabolism, and neuroprotection. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Overview of this compound

This compound exists in several forms, with myo-inositol and D-chiro-inositol being the most studied. It is involved in the synthesis of phosphatidylthis compound, a key component of cell membranes, and serves as a precursor for this compound phosphates, which are critical for intracellular signaling pathways.

  • Cell Signaling : this compound phosphates (IPs) modulate various signaling pathways by acting as second messengers. For instance, this compound trisphosphate (IP3) facilitates calcium release from the endoplasmic reticulum, influencing numerous cellular functions such as muscle contraction and neurotransmitter release .
  • Insulin Sensitivity : this compound plays a significant role in insulin signal transduction. It enhances glucose uptake by promoting insulin receptor activity and facilitating glucose transporter translocation to the cell membrane . Studies have shown that this compound supplementation can improve insulin sensitivity in individuals with metabolic disorders such as polycystic ovary syndrome (PCOS) and obesity .
  • Neuroprotective Effects : this compound has been implicated in the treatment of central nervous system disorders. Research indicates that it may alleviate symptoms of conditions like depression and anxiety by modulating neurotransmitter systems .

1. Polycystic Ovary Syndrome (PCOS)

This compound has emerged as a promising treatment for PCOS, characterized by insulin resistance and hormonal imbalances. A systematic review highlighted that myo-inositol significantly reduces testosterone levels and improves ovarian function compared to placebo .

Outcome MeasureMyo-Inositol Group (MD)Placebo Group (MD)Confidence Interval (CI)
Free Testosterone-0.41-(-0.69, -0.13)
Total Testosterone-20.39-(-40.12, -0.66)
Glucose Levels-3.14-(-5.75, -0.54)
AUC Insulin-2081.05-(-2745.32, -1416.78)

2. Cancer Research

This compound hexakisphosphate (IP6), a derivative of this compound, exhibits anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines . It modulates key signaling pathways involved in tumor growth and metastasis.

Case Studies

  • Myo-Inositol for Insulin Resistance : A study involving women with PCOS demonstrated that supplementation with myo-inositol significantly improved insulin sensitivity and reduced body mass index (BMI). The trial reported an average decrease in BMI from 31.6 to 30.7 kg/m² over 12 weeks of treatment .
  • Neuropsychiatric Disorders : A randomized controlled trial indicated that patients with obsessive-compulsive disorder showed significant improvement when treated with this compound compared to placebo, suggesting its potential as an adjunct therapy for mood disorders .

Research Findings

Recent studies have expanded our understanding of this compound's biological activity:

  • Anti-Inflammatory Effects : In vitro studies revealed that certain this compound derivatives possess anti-inflammatory properties by inhibiting nitric oxide production in activated microglial cells .
  • Metabolic Benefits : A meta-analysis confirmed that this compound supplementation leads to significant reductions in insulin levels and improvements in metabolic parameters among individuals with metabolic syndrome .

Q & A

Basic Research Questions

Q. What experimental designs are commonly used to study the interaction between inositol and phytase in animal models?

Methodological Answer: A 2 × 3 factorial design is often employed to evaluate interactions between this compound supplementation and phytase concentrations. For example, growth performance metrics (e.g., weight gain, feed efficiency) are analyzed using the GLM procedure in SAS, with blocks, this compound levels, phytase doses, and their interactions as fixed effects . Orthogonal contrasts can further dissect main effects and interactions.

Q. How do researchers isolate and quantify this compound phosphates (e.g., InsP6, InsP5) in plant or animal tissues?

Methodological Answer: High-performance liquid chromatography (HPLC) coupled with conductivity detection or mass spectrometry is standard. For example, InsP6 and lower phosphorylated isomers (InsP5, InsP4) are quantified using ion-pair chromatography, with limits of quantification (LOQ) validated via spike-and-recovery experiments. Data are often cross-verified using enzymatic hydrolysis (e.g., phytase treatment) .

Q. What are the primary biochemical pathways involving 3-phosphorylated this compound lipids, and how are they studied in cellular signaling?

Methodological Answer: 3-phosphoinositides (e.g., PI3P, PI(3,4,5)P3) act as second messengers by binding to pleckstrin homology (PH) domains in proteins like AKT. Researchers use lipid kinase assays (e.g., PI3K activity) and genetic models (e.g., knockout mice) to study their roles. Fluorescent probes (e.g., GFP-tagged PH domains) track subcellular localization in live-cell imaging .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in neurological disorders (e.g., anxiety, depression) be resolved methodologically?

Methodological Answer: Contradictions often arise from variability in study design (e.g., dosage, duration, population heterogeneity). A meta-analysis approach (e.g., random-effects model) can aggregate data from randomized, double-blinded studies while adjusting for covariates like baseline symptom severity. Sensitivity analyses should exclude trials with high risk of bias (e.g., single-day dosing) .

Q. What advanced techniques optimize this compound extraction from plant matrices while preserving stereoisomeric integrity?

Methodological Answer: Microwave-assisted extraction (MAE) with ethanol-water solvents (e.g., 30:70 v/v) at 40–120°C for 3–30 minutes maximizes yield while minimizing isomerization. A Box-Behnken experimental design with response surface methodology (RSM) efficiently models interactions between temperature, time, and solvent ratio. Central composite designs validate robustness .

Q. How do researchers address the challenge of low bioavailability of dietary this compound hexaphosphate (InsP6) in human studies?

Methodological Answer: Bioavailability is assessed via dual-isotope tracer methods (e.g., ³H/¹⁴C labeling) in fecal and urinary samples. In vitro models (e.g., Caco-2 cell monolayers) simulate intestinal absorption, with phytase pretreatment to hydrolyze InsP6 into bioavailable myo-inositol. Pharmacokinetic modeling (e.g., compartmental analysis) quantifies absorption kinetics .

Q. Methodological Pitfalls & Solutions

Q. How should researchers control for endogenous this compound synthesis in animal feeding trials?

Methodological Answer: Use pair-fed control groups with matched caloric intake and baseline this compound levels. Isotope-labeled myo-inositol (e.g., ¹³C6) can distinguish dietary vs. endogenous sources via GC-MS analysis of plasma and tissue samples. Knockout models (e.g., IMPA1-deficient mice) further isolate synthesis pathways .

Q. What statistical approaches are recommended for analyzing time-dependent effects of this compound supplementation?

Methodological Answer: Mixed-effects models (e.g., repeated-measures ANOVA) account for intra-subject variability. For non-linear trends (e.g., dose-response), segmented regression or generalized additive models (GAMs) are suitable. Survival analysis (e.g., Cox proportional hazards) applies to longitudinal clinical outcomes .

Q. Emerging Research Frontiers

Q. What novel genetic tools are advancing the study of this compound polyphosphate signaling in disease models?

Methodological Answer: CRISPR-Cas9-mediated knock-in of fluorescent biosensors (e.g., GRAM domain reporters) enables real-time tracking of this compound pyrophosphates (e.g., IP7) in live cells. Optogenetic systems (e.g., light-inducible phosphatases) spatiotemporally manipulate this compound lipid pools in zebrafish models .

Q. How can multi-omics integration resolve the pleiotropic effects of this compound in metabolic disorders?

Methodological Answer: Transcriptomic (RNA-seq), phosphoproteomic (LC-MS/MS), and lipidomic (MALDI-TOF) datasets are integrated via weighted gene co-expression network analysis (WGCNA). Pathway enrichment tools (e.g., MetaboAnalyst) map this compound’s roles in insulin signaling and mitochondrial function .

Properties

IUPAC Name

cyclohexane-1,2,3,4,5,6-hexol
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InChI

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H
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InChI Key

CDAISMWEOUEBRE-UHFFFAOYSA-N
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Canonical SMILES

C1(C(C(C(C(C1O)O)O)O)O)O
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Molecular Formula

C6H12O6
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DSSTOX Substance ID

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824
Record name myo-Inositol
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Molecular Weight

180.16 g/mol
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Physical Description

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS]
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Mechanism of Action

The mechanism of action of inositol in brain disorders is not fully understood but it is thought that it may be involved in neurotransmitter synthesis and it is a precursor to the phosphatidylinositol cycle. The change that occurs in the cycle simulates when the postsynaptic receptor is activated but without activating the receptor. This activity provokes a fake activation which regulated the activity of monoamines and other neurotransmitters. Reports have shown that insulin resistance plays a key role in the clinical development of PCOS. The presence of hyperinsulinemia can induce an excess in androgen production by stimulating ovaries to produce androgens and by reducing the sex hormone binding globulin serum levels. One of the mechanisms of insulin deficiency is thought to be related to a deficiency in inositol in the inositolphosphoglycans. The administration of inositol allows it to act as a direct messenger of the insulin signaling and improves glucose tissue uptake. This mechanism is extrapolated to its functions in diabetes treatment, metabolic syndrome, and weight loss. In cancer, the mechanism of action of inositol is not fully understood. It is hypothesized that the administration of inositol increases the level of lower-phosphate inositol phosphates why can affect cycle regulation, growth, and differentiation of malignant cells. On the other hand, the formation of inositol hexaphosphate after administration of inositol presents antioxidant characteristics by the chelation of ferric ions and suppression of hydroxyl radicals.
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CAS No.

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2
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Record name myo-Inositol
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Record name Inositol
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Record name neo-Inositol
Source EPA DSSTox
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Record name muco-Inositol
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Record name chiro-Inositol
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Record name allo-Inositol
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Record name scyllo-Inositol
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Record name cis-Inositol
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Record name epi-Inositol
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Record name Myo-inositol
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Record name 1D-chiro-inositol
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Record name Inositol
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Record name Epi-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984
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Record name Muco-Inositol
Source European Chemicals Agency (ECHA)
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Record name 1L-chiro-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Allo-inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name scyllo-Inositol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name NEO-INOSITOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC
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Record name CHIRO-INOSITOL, (-)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name CIS-INOSITOL
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Record name CHIRO-INOSITOL
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Record name MUCO-INOSITOL
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Record name CHIRO-INOSITOL, (+)-
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Record name SCYLLO-INOSITOL
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Record name INOSITOL
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Record name EPI-INOSITOL
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Record name ALLO-INOSITOL
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Synthesis routes and methods I

Procedure details

Crystalline sodium phytate C (4 g) was dissolved with sonication in water (20 ml) and converted to the free acid by passage through a column of Dowex 50x8-200 ion-exchange resign. The column eluate was adjusted to pH 8 with pyridine and evaporated to dryness. The residue was dissolved in water (30 ml) and pyridine (130 ml) containing N,N-dicyclohexylcarbodiimide (8 g) was added. The reaction mixture was heated to 65° C. for 18 h and evaporated to dryness. The residue was extracted with water (4×10 ml) filtered and the filtrate was evaporated to dryness to give the pentapyridinium Salt of Myo-inositol 1,6:2,3:4,5-Tripyrophosphate (3.355 g, 77% yield). 31P-NMR (D2O) δ: −8.83 & −13.53 (AB, J=22.3 Hz, 2P, ax-eq), −9.82 & −10.00 (AB, J=17.8 Hz, 2P, eq-eq), −10.18 (AB as a singlet, 2P, eq-eq); 1H-NMR (D2O) δ: 8.65 (d, J=5.6 Hz, 10H), 8.48 (dd, J=7.9, 7.9 Hz, 5H), 7.94 (dd, J=7.0, 7.0 Hz, 10H), 5.00 (bd, J=6.8 Hz, 1H), 4.57 (ddd, J=9.6, 9.6, 5.5 Hz, 1H), 4.43–4.36 (m, 2H), 4.30–4.18 (m, 2H ); 13C-NMR (D2O) δ: 147.0, 140.9, 127.3, 77.9 (t, J=6.8 Hz), 76.4–76.0 (m), 75.4–75.0 (m), 73.8 (t, J=6.8 Hz), 73.3 (bs), 72.8 (bs). The compound was then dissolved in water (30 ml) and passed through a column Dowex 50Wx8 Na+ form. The column eluate was concentrated to dryness to give Hexasodium Salt of Myo-inositol 1,6:2,3:4,5-Tripyrophosphate (2.25 g, 97%) and used for biological experiments in 98.5% purity without any further purification. The impurity is unreacted starting material (or tripyrophosphate hydrolyzed back to starting material). 31P-NMR (D2O) δ: −8.34 & −13.14 (AB, J=21.7 Hz, 2P, ax-eq), −9.53 & −9.70 (AB, J=17.8 Hz, 2P, eq-eq), −9.92 (AB as a singlet, 2P, eq-eq); 1H-NMR (D2O) δ: 5.04 (bd, J=10.5 Hz, 1H), 4.65–4.59 (m, 1H), 4.51–4.36 (m, 2H), 4.32–4.18 (m, 2H); 13C-NMR (D2O) δ: 77.1–76.8 (m), 76.5–76.0 (m), 75.4–75.0 (m), 74.1–73.9 (m), 73.7–73.2 (m), 73.2–72.5 (m).
Quantity
0 (± 1) mol
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Reaction Step One
Name
Quantity
20 mL
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Reaction Step One
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0 (± 1) mol
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Reaction Step Two

Synthesis routes and methods II

Procedure details

Meanwhile, enzyme reaction product was measured as follows: 10 mg of scyllo-inosose, 40 mg of NADPH, and IOU of the enzyme were allowed to react in 1.0 ml of 100 mM Tris buffer (pH 8.0) at 36° C. for 4 hours, and a heat treatment was performed at 80° C. for 10 min, followed by cooling. Then, 100 μl of a strong base cation exchange resin, 100 μl of a strong acid anion exchange resin, and 10 mg of activated carbon were added, and the mixture was stirred and centrifuged. Then, the supernatant was diluted 2-fold, and measurement was performed by HPLC (Shodex Asahipak NH2P-50 4E Φ4.6×250 mm: Shodex) using an RI detector under conditions of a column temperature of 40° C. and a mobile phase flow rate of 1.5 ml (80% acetonitrile). As a result, the Atu4375 gene product and the Atu3234 gene product of Agrobacterium tumefacience C58, the BG14057 gene product of Bacillus subtilis 168, the Xcc3438 gene product of Xanthomonas campestris pv. campestris, and the Atu4375 gene product, and the Atu3234 gene product of AB10121 strain were found to have a high enzyme activity, and 100% of the product was scyllo-inositol obtained by the reduction, while myo-inositol that is an isomer thereof was not detected. As a result, recombinant enzymes derived from the above-mentioned genes were found to have a high scyllo-inositol dehydrogenase activity, and the gene products were scyllo-inositol dehydrogenase. Meanwhile, in the products obtained by the reduction reaction of scyllo-inosose, only scyllo-inositol was detected, and the enzymes were found to stereospecifically reduce scyllo-inosose into scyllo-inositol.
Name
scyllo-inosose
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
40 mg
Type
reactant
Reaction Step Two
[Compound]
Name
strong base
Quantity
100 μL
Type
reactant
Reaction Step Three
[Compound]
Name
strong acid
Quantity
100 μL
Type
reactant
Reaction Step Three
[Compound]
Name
4E
Quantity
0 (± 1) mol
Type
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Quantity
0 (± 1) mol
Type
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Reaction Step Five
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Name
Quantity
1 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods III

Procedure details

Meanwhile, the enzyme reaction product was measured as follows: 10 mg of scyllo-inosose, 40 mg of NADPH, and 10 U of the enzyme were allowed to react in 1.0 ml of 100 mM Tris buffer (pH 8.0) at 36° C. for 4 hours, and a heat treatment was performed at 80° C. for 10 min, followed by cooling. Then, 100 μl of a strong base cation exchange resin, 100 μl of a strong acid anion exchange resin, and 10 mg of activated carbon were added, and the mixture was stirred and centrifuged. Then, the supernatant was diluted 2-fold, and measurement was performed by HPLC (Shodex Asahipak NH2P-50 4E Φ4.6×250 mm: Shodex) using an RI detector under the condition of a column temperature of 40° C. and a mobile phase flow rate of 1.5 ml (80% acetonitrile). As a result, the ydgJ gene product was found to have a high scyllo-inositol dehydrogenase activity, and 100% of the product was scyllo-inositol obtained by reduction, while myo-inositol that is an isomer thereof was not detected. As a result, the solution of a recombinant enzyme derived from the ydgJ gene was found to have a high scyllo-inositol dehydrogenase activity, and the gene product was scyllo-inositol dehydrogenase. Meanwhile, in the product obtained by the reduction reaction of scyllo-inosose, only scyllo-inositol was detected, and the enzyme was found to stereospecifically reduce scyllo-inosose into scyllo-inositol. Meanwhile, the sequence of the ydgJ gene is shown in SEQ ID NO: 1, and the amino acid sequence corresponding thereto is shown in SEQ ID NO: 2.
Name
scyllo-inosose
Quantity
10 mg
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step Two
Name
Quantity
40 mg
Type
reactant
Reaction Step Three
[Compound]
Name
strong base
Quantity
100 μL
Type
reactant
Reaction Step Four
[Compound]
Name
strong acid
Quantity
100 μL
Type
reactant
Reaction Step Four
[Compound]
Name
4E
Quantity
0 (± 1) mol
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reactant
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Quantity
0 (± 1) mol
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[Compound]
Name
product
Quantity
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Quantity
0 (± 1) mol
Type
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Reaction Step Nine

Synthesis routes and methods IV

Procedure details

The first step for the preparation of scyllitol diborate involves a sponge nickel mediated isomerization of myo-inositol in water near reflux to yield a mixture of inositols consisting of roughly 22% scyllitol (as judged by HPLC). After separating the crude reaction mixture from the nickel, scyllitol is selectively converted to scyllitol diborate by treatment with sodium tetraborate at 80-90° C. and pH 9-10. Scyllitol diborate is then crystallized by cooling and is isolated in 17-20% yield and >99% HPLC purity (AUC). All six batches of diborate proceeded as expected (Table 1). The isomerization reactions required 2-3 hours to heat to 95-100° C. and each were sampled for analysis after 1, 2, and 3 hours. All five reactions resulted in myo/scyllo ratios of 2-3:1 (typical) by 1H NMR and all but one batch resulted in >20% AUC (HPLC Analysis) scyllo-inositol (Table 2). The diborate formations resulted in myo/scyllo ratios of >60:1 (typical) by 1H NMR (Table 2) within one hour and the subsequent crystallizations were allowed to proceed over 14-16 hours (overnight). The resulting diborate slurries filtered very fast and were isolated as large white crystals. The diborate filter cakes were found to have consistent 1H NMR spectra, HPLC purities of 98.7%-99.2% AUC and moisture levels of 46.8%-56.4%. Nickel and aluminum analysis revealed levels ranging from <1 ppm to 17 ppm for nickel and <1 ppm to 28 ppm for aluminum. The yields corrected for moisture content ranged from 17.1% to 20.3%.
[Compound]
Name
scyllitol diborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
inositols
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
scyllitol diborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
diborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Eight
Yield
17%

Synthesis routes and methods V

Procedure details

Kasugamycin hydrochloride (1 g) and 2N trifluoroacetic acid (5 mL) were combined and heated 4 h at 75° C., after which time silica gel TLC (solvent-butanol:acetic acid:water, 2:1:1; Visualization with potassium permanganate stain showed kasugamycin was still present. The solution was concentrated in vacuo. The hydrolysis product was purified in the usual manner using ion exchange resins and charcoal. D-chiro-inositol was obtained in 20% yield.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
[Compound]
Name
solvent-butanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
kasugamycin
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Seven
Yield
20%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Inositol
Reactant of Route 2
Inositol
Reactant of Route 3
Inositol
Reactant of Route 4
Inositol
Reactant of Route 5
Inositol
Reactant of Route 6
Inositol

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.